5-chloro-2-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine
説明
Structural Overview: This compound is a pyrimidine derivative with a chlorine substituent at position 5 and a piperidin-1-yl group at position 2. The piperidine ring is further functionalized with a but-2-yn-1-yloxy linker, terminating in a 4-ethylpiperazine moiety.
Synthetic Relevance:
The compound’s synthesis likely involves palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) or nucleophilic substitutions to install the piperidine-piperazine-alkyne scaffold, as inferred from analogous procedures in the literature (e.g., chloroacetyl chloride-mediated functionalization in piperazine derivatives) .
特性
IUPAC Name |
5-chloro-2-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN5O/c1-2-23-10-12-24(13-11-23)7-3-4-14-26-18-5-8-25(9-6-18)19-21-15-17(20)16-22-19/h15-16,18H,2,5-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABALATUZRCKRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=C(C=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structurally Similar Compounds
Key Structural Analogues and Pharmacological Implications
The compound shares structural similarities with derivatives in patents and synthetic studies. Below is a comparative analysis:
Critical Analysis of Structural Variations :
Linker Flexibility :
- The but-2-yn-1-yloxy linker in the target compound introduces rigidity compared to flexible alkyl chains (e.g., methylene linkers in EP 2023/39 derivatives). This rigidity may optimize binding to deep hydrophobic pockets in targets like kinases .
- In contrast, the chloroacetyl linker in introduces reactivity, which could limit metabolic stability despite enhancing target engagement.
Dimethylamino-piperidine in increases basicity, which may enhance solubility but reduce tissue distribution.
Core Heterocycle: Pyrimidine cores (target compound, ) are common in kinase inhibitors (e.g., imatinib analogs), whereas thienopyrimidine () may alter electron distribution and binding affinity.
Research Findings and Hypotheses
Metabolic Stability :
- Ethyl-piperazine substituents are less prone to oxidative metabolism compared to hydroxyethyl derivatives (e.g., 7-[4-(2-hydroxyethyl)piperazin-1-yl] in EP 2023/39), which may undergo rapid glucuronidation .
Target Selectivity :
- However, this requires validation via in vitro assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
